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Compound of Interest

Compound Name: Volazocine

Cat. No.: B092979

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan class of
compounds. Developed in the mid-20th century, its discovery was part of a broader effort to
create potent pain relievers with fewer side effects than existing opioids like morphine. Although
it showed promise in preclinical studies, Volazocine was never commercialized. This in-depth
technical guide explores the history of Volazocine's discovery, detailing its synthesis,
pharmacological evaluation, and the scientific context of its development.

Genesis of Volazocine: The Quest for Safer
Analgesics

The development of Volazocine is rooted in the extensive mid-century research into synthetic
analgesics. Scientists sought to dissociate the potent analgesic properties of opioids from their
undesirable side effects, such as respiratory depression, addiction, and sedation. The
benzomorphan scaffold was a key area of interest, as it represented a simplified morphine
structure that retained analgesic activity. This line of research led to the discovery of several
clinically relevant compounds, including pentazocine and cyclazocine, which are structurally
related to Volazocine.

Synthesis of Volazocine

The synthesis of Volazocine was first disclosed in a 1968 U.S. patent filed by N.F. Albertson.[1]
[2][3] The procedure laid out a multi-step chemical synthesis, a common approach for
constructing the complex benzomorphan core.
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Experimental Protocol: Synthesis of Volazocine

While the full detailed protocol from the original patent is not readily available in public
literature, a publication in the Journal of Medicinal Chemistry describes a reaction using
Volazocine as a starting material for the synthesis of 8-amino-volazocine. This indicates the
established availability of Volazocine through the patented method. The described step
involves the nitration of Volazocine followed by reduction to the amine.

Experimental Workflow: Synthesis of 8-amino-volazocine from Volazocine
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l
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Click to download full resolution via product page
Caption: Synthesis of 8-amino-volazocine from Volazocine.

Pharmacological Profile of Volazocine

As a member of the benzomorphan class, Volazocine's pharmacological activity is presumed
to be mediated through opioid receptors. Benzomorphans are known to interact primarily with
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the mu (u) and kappa (k) opioid receptors, often exhibiting a mixed agonist-antagonist profile.

Opioid Receptor Binding and Functional Activity

Detailed quantitative data on Volazocine's binding affinity (Ki) and functional potency
(EC50/IC50) at opioid receptors are not extensively reported in publicly available literature.
However, by examining closely related benzomorphan compounds, we can infer its likely
pharmacological characteristics. For instance, pentazocine acts as a kappa-opioid receptor
agonist and a weak mu-opioid receptor antagonist. It is plausible that Volazocine shares a

similar mechanism of action.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Representative Benzomorphan

Analgesics
Mu (1) Receptor Ki Kappa (k) Receptor Delta (8) Receptor
Compound . .
(nM) Ki (nM) Ki (nM)
) Data not consistently Data not consistently
Pentazocine >100
reported reported
Dezocine 1.0 25 36.4
Bremazocine 0.2 0.08 4.3

Note: Data for Volazocine is not available in the cited literature. The table provides context

from related compounds.

In Vivo Analgesic Effects

Similarly, specific in vivo analgesic potency data (e.g., ED50 in tail-flick or hot-plate assays) for
Volazocine is scarce in the public domain. The aforementioned Journal of Medicinal Chemistry
article notes that Volazocine was tested, but does not provide the results. The focus of much
of the published research has been on other members of the benzomorphan family. For
context, the analgesic efficacy of related compounds is presented below.

Table 2: In Vivo Analgesic Potency (ED50, mg/kg) of Representative Benzomorphan
Analgesics
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Compound Tail-Flick (mouse, s.c.) Hot-Plate (mouse, s.c.)
Pentazocine ~10 ~15

Dezocine 0.31 (i.p.) 0.25 (i.p.)

Morphine (for comparison) ~5 ~10

Note: Data for Volazocine is not available in the cited literature. The table provides context

from related compounds.

Mechanism of Action and Signhaling Pathways

Given its structural similarity to other benzomorphan opioids, Volazocine is expected to act as
an agonist or partial agonist at the kappa opioid receptor (KOR). Activation of KOR, a G-protein
coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Upon agonist binding, the KOR couples to inhibitory G proteins (Gi/0), leading to the inhibition
of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (CAMP) levels. The
dissociation of the G protein By subunits can also lead to the modulation of ion channels, such
as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the
inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal
excitability and neurotransmitter release, resulting in analgesia.

Signaling Pathway of a Kappa Opioid Receptor Agonist
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Caption: Presumed signaling pathway of Volazocine via KOR activation.
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Conclusion

The discovery of Volazocine represents a specific chapter in the broader history of opioid
analgesic research. While it did not ultimately see clinical use, its development contributed to
the understanding of the structure-activity relationships within the benzomorphan class of
compounds. The lack of extensive published data on its pharmacology suggests that it may
have been deprioritized in favor of other candidates with more favorable preclinical profiles.
Nevertheless, the story of Volazocine underscores the iterative and often challenging process
of drug discovery and development. Further research into historical archives and unpublished
data may yet shed more light on the specific properties of this intriguing benzomorphan
derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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